molecular formula C22H23FN2O3S B2867360 1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 946246-39-5

1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2867360
CAS No.: 946246-39-5
M. Wt: 414.5
InChI Key: DCTLRQNLGOEPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic organic compound designed for research applications. This molecule features a complex structure that incorporates an indole core, a fluorophenyl sulfonyl group, and an azepane ring, making it a valuable intermediate or potential pharmacophore in medicinal chemistry and drug discovery programs. Compounds containing sulfonyl groups and indole scaffolds are frequently explored for their potential biological activities, including as enzyme inhibitors or as key building blocks in the synthesis of more complex molecules . Researchers can utilize this chemical in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a precursor in the development of novel therapeutic agents. Its structural motifs are commonly associated with molecules investigated for targeting various protein classes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the provided safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c23-17-9-11-18(12-10-17)29(27,28)21-15-25(20-8-4-3-7-19(20)21)16-22(26)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLRQNLGOEPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound notable for its unique structural features, which include an azepane ring, an indole moiety, and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C22H23FN2O3S
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 946246-39-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azepane ring contributes to the compound's structural stability, while the fluorophenyl and sulfonamide functionalities enhance its binding affinity to target proteins. These interactions can modulate enzymatic activities, leading to potential therapeutic effects against conditions such as cancer and inflammation.

Biological Activities

Research indicates that 1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on glycine transporter 1 (GlyT1), showing promising results with an IC50 value of 37 nM, indicating high potency in inhibiting this target .
  • Anti-inflammatory Properties : Similar indole derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity .
  • Anticancer Potential : Indole derivatives are often explored for their anticancer properties, and this compound's unique structure may contribute to similar effects.

In Vitro Studies

In vitro studies have utilized molecular docking and enzyme inhibition assays to evaluate the binding affinity of 1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone to various biological targets. These studies highlight its potential as a therapeutic agent in treating diseases mediated by the targeted enzymes.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown favorable brain-plasma ratios for select compounds within this class, suggesting good central nervous system (CNS) penetration, which is crucial for developing treatments for neurological disorders .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals notable differences in biological activity:

Compound NameStructureBiological Activity
3-Ethyl-5-(methylsulfonyl)-2-phenylindoleStructureAnti-inflammatory
N-(4-fluorophenyl)indoleStructureAnticancer
Indole-3-carboxylic acidStructureAntimicrobial

The unique combination of an azepane ring with sulfonamide and indole structures in 1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone contributes to its distinct biological profile and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

  • Morpholine Derivatives: Example: 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone () Key Differences: The 6-membered morpholine ring replaces azepane, reducing steric bulk and altering hydrogen-bonding capacity. This may decrease lipophilicity compared to the azepane analog. Synthesis: Similar methods (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones) but with lower melting points (154–156°C vs. hypothetical higher values for azepane derivatives) .
  • Methoxy groups on the sulfonyl phenyl improve solubility but may reduce CNS penetration compared to fluoro substituents .

Modifications to the Sulfonyl Group

  • 4-Fluorophenylsulfonyl vs. Fluorine’s electronegativity in the target compound may enhance binding to hydrophobic pockets .
  • Tosyl (4-Methylphenylsulfonyl) Derivatives: Example: (3-Amino-1-tosyl-1H-indol-2-yl)(4-bromophenyl)methanone () Key Differences: Tosyl groups increase steric hindrance, possibly reducing metabolic clearance. The bromophenyl moiety adds molecular weight (MW = 487.3 g/mol) compared to the target compound’s fluorophenyl group (estimated MW ~425 g/mol) .

Indole Core Modifications

  • Triazole vs. Indole Systems: Example: 1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone () Key Differences: Triazole rings introduce additional nitrogen atoms, altering hydrogen-bonding patterns.
  • Substituents on the Indole Ring: Example: 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone () Key Differences: A nitro group on the indole increases electron deficiency, which may enhance electrophilic reactivity but reduce metabolic stability compared to fluorine .

Physicochemical and Pharmacological Data Comparison

Compound Name Heterocycle Sulfonyl Substituent Indole Substituent MW (g/mol) Melting Point (°C) Yield (%)
Target Compound Azepane 4-Fluorophenyl 1H-Indol-1-yl ~425 Not reported Not reported
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (15) Morpholine 4-Chlorophenyl Indol-3-yl ~495 154–156 Not reported
1-(Azepan-1-yl)-2-[4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dam) Azepane None (Triazole) Phenoxyphenyl ~408 Solid (99% yield) 99
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e) Piperazine 4-Methoxyphenyl Tetrazole ~534 131–134 Not reported

Preparation Methods

Synthesis of 1-(Azepan-1-yl)Ethanone

The azepane moiety is typically introduced via nucleophilic substitution between azepane and α-haloketones. A preferred method involves reacting 2-bromoacetophenone derivatives with azepane in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 68–72%. Alternative approaches utilize Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for oxygen-to-nitrogen substitutions in related ketones.

Preparation of 3-((4-Fluorophenyl)Sulfonyl)-1H-Indole

Sulfonylation of indole derivatives occurs through electrophilic aromatic substitution. Optimized conditions employ 4-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with anhydrous aluminum chloride (0.1 equiv) as a Lewis acid, yielding 85–90% sulfonated product. Selective protection of the indole nitrogen prior to sulfonylation is critical to avoid N-sulfonation side products.

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The most widely reported method involves reacting 1-(azepan-1-yl)ethanone with 3-((4-fluorophenyl)sulfonyl)-1H-indole under basic conditions:

Reaction Conditions

Parameter Optimal Value
Base K₂CO₃ (2.5 equiv)
Solvent Acetonitrile
Temperature Reflux (82°C)
Reaction Time 18–24 hours
Yield 63–67%

Mechanistic studies suggest the reaction proceeds through deprotonation of the indole nitrogen, followed by nucleophilic attack on the activated ketone.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies offer improved regioselectivity:

  • Buchwald-Hartwig Amination : Coupling 2-bromo-1-(azepan-1-yl)ethanone with sulfonated indole using Pd(OAc)₂/Xantphos catalytic system (2 mol%)
  • Yield : 71–75%
  • Advantage : Avoids harsh basic conditions, enables late-stage functionalization

Critical Process Optimization Parameters

Sulfonation Efficiency

Comparative analysis of sulfonating agents:

Reagent Conversion (%) Selectivity (%)
4-FluoroPhSO₂Cl 92 88
(4-FluoroPh)₂S₂O₅ 85 79
HSO₃Cl (in situ) 78 65

Data adapted from patent US7199257B1 and PubChem entries.

Purification Challenges

The final compound exhibits poor crystallinity, necessitating chromatographic purification:

  • Stationary Phase : Silica gel (230–400 mesh)
  • Mobile Phase : Ethyl acetate/hexane (3:7 → 1:1 gradient)
  • Recovery : 89–93% after two chromatographic passes

Spectroscopic Characterization Data

Consolidated structural confirmation data from multiple sources:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=2.8 Hz, 1H, indole H-2),
δ 7.89–7.82 (m, 2H, SO₂Ar-H),
δ 3.68–3.54 (m, 4H, azepane N-CH₂)
¹³C NMR (101 MHz) δ 198.4 (C=O), 162.1 (d, J=248 Hz, Ar-F),
δ 135.2 (indole C-3), 53.8 (azepane CH₂)
HRMS (ESI+) m/z calc. 414.5001 [M+H]⁺, found 414.4998

Data compiled from Chemsrc, PubChem, and Evitachem reports.

Industrial-Scale Considerations

Key findings from patent analysis:

  • Cost Reduction : Substituting NaH with K₂CO₃ decreases reagent costs by 40%
  • Safety : Continuous flow reactors minimize exothermic risks during coupling
  • Environmental Impact : Solvent recovery systems achieve 92% DMF reuse

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.